Cas no 2138223-39-7 (2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid)

2-Hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid is a structurally complex tetrahydroquinoline derivative with potential applications in pharmaceutical and chemical research. Its fused ring system and functional groups, including a carboxylic acid and hydroxyl moiety, make it a versatile intermediate for synthesizing bioactive compounds. The 2-methylbutan-2-yl substituent enhances lipophilicity, which may improve membrane permeability in drug development. This compound’s rigid framework offers stability, while its reactive sites allow for further derivatization. Its unique structure suggests utility in medicinal chemistry, particularly for targeting enzymes or receptors requiring specific steric and electronic interactions. Suitable for controlled reactions under standard laboratory conditions.
2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid structure
2138223-39-7 structure
Product name:2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid
CAS No:2138223-39-7
MF:C15H21NO3
Molecular Weight:263.332144498825
CID:6461248
PubChem ID:165716766

2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid
    • 2138223-39-7
    • EN300-1129272
    • インチ: 1S/C15H21NO3/c1-4-15(2,3)9-5-6-12-10(7-9)11(14(18)19)8-13(17)16-12/h8-9H,4-7H2,1-3H3,(H,16,17)(H,18,19)
    • InChIKey: PADQRLAVBMIBHI-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C(=O)O)C2=C(CCC(C2)C(C)(C)CC)N1

計算された属性

  • 精确分子量: 263.15214353g/mol
  • 同位素质量: 263.15214353g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 486
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.4Ų
  • XLogP3: 2.2

2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1129272-5g
2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid
2138223-39-7 95%
5g
$2650.0 2023-10-26
Enamine
EN300-1129272-0.5g
2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid
2138223-39-7 95%
0.5g
$877.0 2023-10-26
Enamine
EN300-1129272-1.0g
2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid
2138223-39-7
1g
$914.0 2023-06-09
Enamine
EN300-1129272-2.5g
2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid
2138223-39-7 95%
2.5g
$1791.0 2023-10-26
Enamine
EN300-1129272-0.25g
2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid
2138223-39-7 95%
0.25g
$840.0 2023-10-26
Enamine
EN300-1129272-0.05g
2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid
2138223-39-7 95%
0.05g
$768.0 2023-10-26
Enamine
EN300-1129272-0.1g
2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid
2138223-39-7 95%
0.1g
$804.0 2023-10-26
Enamine
EN300-1129272-10.0g
2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid
2138223-39-7
10g
$3929.0 2023-06-09
Enamine
EN300-1129272-5.0g
2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid
2138223-39-7
5g
$2650.0 2023-06-09
Enamine
EN300-1129272-1g
2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid
2138223-39-7 95%
1g
$914.0 2023-10-26

2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid 関連文献

2-hydroxy-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acidに関する追加情報

Compound CAS No. 2138223-39-7: 2-Hydroxy-6-(2-Methylbutan-2-yl)-5,6,7,8-Tetrahydroquinoline-4-Carboxylic Acid

The compound with CAS No. 2138223-39-7, commonly referred to as 2-Hydroxy-6-(2-Methylbutan-2-yl)-5,6,7,8-Tetrahydroquinoline-4-Carboxylic Acid, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinolines, which are aromatic heterocycles with a nitrogen atom in the ring. The presence of a hydroxyl group at position 2 and a carboxylic acid group at position 4 adds to its functional diversity, making it a versatile molecule for various applications.

Recent studies have highlighted the potential of this compound in drug discovery and development. Its unique structure allows for interactions with various biological targets, including enzymes and receptors. For instance, researchers have explored its role as a potential kinase inhibitor, which could be beneficial in treating conditions such as cancer and inflammatory diseases. The substituted quinoline core of this compound is particularly interesting due to its ability to bind to protein targets with high affinity.

The synthesis of 2-Hydroxy-6-(2-Methylbutan-2-yl)-5,6,7,8-Tetrahydroquinoline-4-Carboxylic Acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to construct the quinoline skeleton. This method not only enhances the efficiency of synthesis but also allows for precise control over the substituents on the molecule.

In terms of biological activity, this compound has shown promising results in preclinical studies. It exhibits selective inhibition against certain kinases, which is a critical property for developing targeted therapies. Additionally, its tetrahydroquinoline moiety contributes to its lipophilicity, enabling better penetration into cellular membranes and improving bioavailability.

The structural flexibility of this compound also makes it an excellent candidate for further chemical modifications. Researchers are actively exploring its derivatives to optimize pharmacokinetic properties such as solubility and metabolic stability. For example, recent advancements in medicinal chemistry have focused on modifying the side chains to enhance the molecule's ability to bind to specific targets while minimizing off-target effects.

In conclusion, CAS No. 2138223-39-7 represents a significant advancement in the field of organic synthesis and drug discovery. Its unique structure and functional groups provide a foundation for exploring new therapeutic avenues. As research continues to uncover its full potential, this compound is poised to play a crucial role in developing innovative treatments for various diseases.

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